For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Mc-MMAD: Structure, Chemical Properties, and Mechanism of Action
This guide provides a comprehensive overview of Mc-MMAD (Maleimidocaproyl-Monomethyl Auristatin D), a key component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
Mc-MMAD is a potent anti-mitotic agent-linker conjugate. It comprises the highly cytotoxic drug Monomethyl Auristatin D (MMAD) attached to a maleimidocaproyl (Mc) linker. This linker facilitates the covalent attachment of MMAD to antibodies, typically via the thiol group of cysteine residues, to form ADCs.
The detailed chemical structure of Mc-MMAD is as follows:
IUPAC Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)butanamido)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
SMILES Code: C--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)N(C)[C@@H]1--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--CC)N(C(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N(C)C1=O)O)OC)C">C@HC(=O)NCCCCCC2=CC(=O)NC2=O
Chemical Formula: C₅₁H₇₇N₇O₉S[1]
Table 1: Physicochemical Properties of Mc-MMAD
| Property | Value | Reference |
| Molecular Weight | 964.26 g/mol | [1] |
| CAS Number | 1401963-15-2 | [1] |
| Appearance | Solid | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Stability | The compound is unstable in solutions; freshly prepared solutions are recommended. | [1][2] |
Mechanism of Action and Signaling Pathway
The cytotoxic payload of Mc-MMAD, Monomethyl Auristatin D (MMAD), is a potent inhibitor of tubulin polymerization.[1][2] Tubulin is a critical protein for the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.
Mechanism of Action:
-
Binding to Tubulin: MMAD binds to the tubulin subunits, preventing their polymerization into microtubules.[3]
-
Disruption of Microtubule Dynamics: This inhibition disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the proper functioning of the mitotic spindle.[3]
-
Mitotic Arrest: The disruption of the mitotic spindle leads to the arrest of the cell cycle at the G2/M phase.[2][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
The downstream signaling cascade following tubulin inhibition by MMAD leading to apoptosis is a complex process. The following diagram illustrates the key events.
Experimental Protocols
This protocol describes a general method for the conjugation of Mc-MMAD to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Mc-MMAD
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a molar excess of TCEP solution to the antibody solution. A typical starting point is a 2-3 fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of Mc-MMAD in anhydrous DMSO (e.g., 10 mM).
-
Immediately after purification, add the Mc-MMAD stock solution to the reduced antibody solution. A typical molar excess of Mc-MMAD to antibody is 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification of the ADC:
-
Remove unreacted Mc-MMAD and DMSO by passing the conjugation reaction mixture through a desalting column pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
This protocol outlines the determination of the in vitro cytotoxicity of a Mc-MMAD ADC using the MTT assay.[7][8]
Materials:
-
Target cancer cell line (expressing the antigen for the ADC's antibody)
-
Control cell line (not expressing the antigen)
-
Complete cell culture medium
-
Mc-MMAD ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Mc-MMAD ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells in triplicate. Include untreated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 72-96 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Spectroscopic Analysis (Predicted)
Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), Mc-MMAD would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 965.2. Fragmentation would likely occur at the amide bonds of the peptide backbone of MMAD and within the linker, providing structural confirmation.
NMR Spectroscopy: A ¹H NMR spectrum of Mc-MMAD would be complex due to the large number of protons in different chemical environments. Key expected signals would include:
-
Aromatic protons: Signals in the 7-8 ppm range corresponding to the phenyl and thiazole groups of the MMAD payload.
-
Maleimide protons: A characteristic singlet around 6.7 ppm for the two protons on the double bond of the maleimide ring.
-
Alkyl and methoxy protons: A complex series of signals in the 0.8-4.0 ppm range corresponding to the numerous methyl, methylene, and methine groups of the peptide backbone, the linker, and the methoxy groups.
A ¹³C NMR spectrum would similarly show a large number of signals, with characteristic peaks for the carbonyl carbons of the amide and ester groups in the 170-180 ppm range.
This technical guide provides a foundational understanding of Mc-MMAD for researchers and professionals in the field of drug development. The provided information on its chemical properties, mechanism of action, and experimental protocols serves as a valuable resource for the design and evaluation of novel antibody-drug conjugates.
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | G2/M checkpoint regulation and apoptosis facilitate the nuclear egress of parvoviral capsids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
